Lithium arsenate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13478-14-3 |

|---|---|

Molecular Formula |

AsH3LiO4 |

Molecular Weight |

148.9 g/mol |

IUPAC Name |

trilithium;arsorate |

InChI |

InChI=1S/AsH3O4.Li/c2-1(3,4)5;/h(H3,2,3,4,5); |

InChI Key |

UKNGXMGIMBBLDD-UHFFFAOYSA-N |

SMILES |

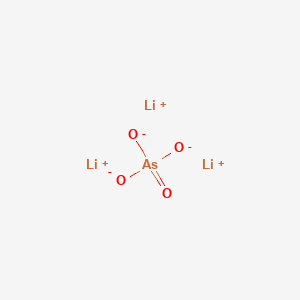

[Li+].[Li+].[Li+].[O-][As](=O)([O-])[O-] |

Canonical SMILES |

[Li].O[As](=O)(O)O |

Other CAS No. |

13478-14-3 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Lithium Arsenate (Li₃AsO₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium arsenate (Li₃AsO₄) is an inorganic compound that, while not extensively studied, holds potential interest for researchers in materials science and drug development due to the unique biological and chemical activities of its constituent ions: lithium and arsenate. This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines detailed experimental protocols for its synthesis and characterization, and explores its potential biological implications based on the activities of its components.

Chemical and Physical Properties

This compound is a white powder.[1] While comprehensive experimental data for Li₃AsO₄ is limited in publicly available literature, the following tables summarize its known and theoretical properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Citation(s) |

| Molecular Formula | Li₃AsO₄ | [1][2] |

| Molecular Weight | 159.74 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Density | 3.07 g/cm³ | [1] |

| Melting Point | 35°C (Note: This value is contested and may refer to a hydrated form; other sources state N/A) | [2] |

| Solubility in Water | Insoluble | [3][4] |

| Solubility in other solvents | Soluble in dilute acetic acid | [1] |

| CAS Number | 13478-14-3 | [2] |

Table 2: Structural and Toxicological Properties of this compound

| Property | Value | Citation(s) |

| Crystal Structure | Orthorhombic (predicted) | [1] |

| Hazards | Toxic if swallowed, Toxic if inhaled, May cause cancer, Very toxic to aquatic life with long-lasting effects. | [5] |

Experimental Protocols

Due to the limited specific experimental data for this compound, the following protocols are based on established methods for analogous compounds, such as other arsenates and lithium salts.

Synthesis of this compound (Li₃AsO₄) via Solid-State Reaction

This protocol is adapted from the solid-state synthesis of lithium meta-arsenite.[6]

Objective: To synthesize crystalline this compound from lithium carbonate and arsenic pentoxide.

Materials:

-

Lithium carbonate (Li₂CO₃), high purity

-

Arsenic pentoxide (As₂O₅), high purity

-

Agate mortar and pestle

-

Alumina crucible

-

High-temperature tube furnace with programmable controller

-

Inert gas supply (e.g., Argon)

Procedure:

-

Stoichiometric Calculation: Calculate the required molar ratios of reactants. The balanced chemical equation is: 3Li₂CO₃ + As₂O₅ → 2Li₃AsO₄ + 3CO₂

-

Mixing: In an inert atmosphere glovebox, weigh the stoichiometric amounts of Li₂CO₃ and As₂O₅. Thoroughly grind the powders together in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.

-

Calcination: Transfer the ground mixture to an alumina crucible. Place the crucible in a tube furnace.

-

Heating Program:

-

Ramp up the temperature to 400°C at a rate of 5°C/min under a continuous flow of inert gas.

-

Hold at 400°C for 4 hours to allow for initial reaction and gradual release of CO₂.

-

Ramp up the temperature to 700°C at a rate of 5°C/min.

-

Hold at 700°C for 10-12 hours to ensure complete reaction and crystallization.

-

Slowly cool the furnace to room temperature at a rate of 5°C/min.

-

-

Product Recovery: Once at room temperature, the white crystalline powder of Li₃AsO₄ can be recovered from the crucible in an inert atmosphere.

Workflow Diagram:

Characterization of this compound

Objective: To determine the crystal structure, lattice parameters, and phase purity of the synthesized Li₃AsO₄.

Instrumentation: Powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

-

Sample Preparation: A small amount of the synthesized Li₃AsO₄ powder is finely ground and mounted on a zero-background sample holder.

-

Data Collection: The sample is scanned over a 2θ range of 10-90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed using crystallographic software (e.g., FullProf, GSAS-II) to:

-

Identify the crystalline phases present by comparing with a crystallographic database (e.g., ICDD).

-

Perform Rietveld refinement to determine the lattice parameters, space group, and atomic positions.

-

Objective: To determine the thermal decomposition temperature and identify any phase transitions of Li₃AsO₄.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC.

Procedure:

-

Sample Preparation: A small, accurately weighed amount (5-10 mg) of Li₃AsO₄ is placed in an alumina or platinum crucible.

-

TGA/DSC Measurement: The sample is heated from room temperature to 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis:

-

The TGA curve will show mass loss as a function of temperature, indicating decomposition.

-

The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions or decomposition.

-

Experimental Workflow Diagram:

Biological Activity and Toxicological Profile (Inferred)

Direct experimental data on the biological effects of Li₃AsO₄ is scarce. However, the potential biological activity can be inferred from the known effects of its constituent ions.

Lithium Ion (Li⁺)

Lithium is a well-established therapeutic agent for bipolar disorder.[7] Its biological effects are mediated through various signaling pathways.

-

Inhibition of Glycogen Synthase Kinase 3 (GSK-3): Lithium directly inhibits GSK-3, a key enzyme in numerous cellular processes, including cell proliferation, apoptosis, and inflammation.

-

Inositol Monophosphatase (IMPase) Inhibition: Lithium inhibits IMPase, leading to a reduction in inositol levels and subsequent modulation of the phosphoinositide signaling pathway, which is crucial for neurotransmission.[8]

-

Neurotrophic and Neuroprotective Effects: Lithium has been shown to promote neuronal survival and plasticity.[8]

Arsenate Ion (AsO₄³⁻)

Arsenic compounds are known for their toxicity. The arsenate ion is a phosphate analog and can interfere with phosphate-dependent metabolic processes.

-

ATP Synthesis: Arsenate can substitute for phosphate in glycolysis, leading to the formation of an unstable arsenate ester that hydrolyzes spontaneously, thus uncoupling ATP production.

-

Oxidative Stress: Arsenic exposure can induce the production of reactive oxygen species (ROS), leading to cellular damage.[9]

-

Genotoxicity and Carcinogenicity: Chronic exposure to arsenic is associated with an increased risk of various cancers.[5]

Potential Signaling Pathways of this compound

Based on the individual actions of its ions, Li₃AsO₄ could potentially modulate several key signaling pathways. The interplay between lithium's neuroprotective and arsenate's toxic effects is a critical area for future research.

Conclusion

This compound is a compound with a limited but emerging profile in the scientific literature. Its chemical properties are not yet fully characterized, and there is a clear need for further experimental investigation to determine its precise crystal structure, thermal behavior, and definitive melting point. For drug development professionals, the dual nature of its constituent ions presents both a challenge and an opportunity. The well-documented therapeutic effects of lithium suggest potential for novel applications, while the inherent toxicity of arsenate necessitates careful toxicological evaluation. The experimental protocols and inferred biological activities presented in this guide provide a foundational framework for future research into this intriguing compound. It is imperative that any investigation into the biological effects of this compound be conducted with rigorous safety protocols due to its high toxicity.

References

- 1. This compound | 13478-14-3 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Arsenic acid (H3AsO4), lithium salt (1:3) | AsLi3O4 | CID 166828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2003082745A1 - Solid state synthesis of lithium meta arsenite - Google Patents [patents.google.com]

- 7. Lithium toxicity - Wikipedia [en.wikipedia.org]

- 8. Novel Insights into Lithium's Mechanism of Action: Neurotrophic and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lithium Treatment Aggregates the Adverse Effects on Erythrocytes Subjected to Arsenic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Lithium Zinc Arsenate Hydrate (LiZnAsO₄·H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lithium zinc arsenate hydrate (LiZnAsO₄·H₂O). The information presented is synthesized from crystallographic studies and is intended to be a key resource for researchers in materials science and related fields. This document details the synthesis, crystal structure, and key crystallographic data for this compound.

Introduction

Lithium zinc arsenate hydrate (LiZnAsO₄·H₂O) is an inorganic compound whose crystal structure has been determined through X-ray powder diffraction methods. Understanding the atomic arrangement of this material is crucial for predicting its properties and potential applications. The structure is characterized by a three-dimensional network of interconnected zinc and arsenic tetrahedra, with lithium ions and water molecules occupying specific sites within this framework.

Experimental Protocols

The synthesis and structural analysis of LiZnAsO₄·H₂O involve specific experimental procedures, as detailed below.

2.1 Synthesis by Ion Exchange

A polycrystalline sample of lithium zinc arsenate hydrate was synthesized via an ion exchange method.[1] The starting material was single crystals of sodium zinc arsenate dihydrate (NaZnAsO₄·2H₂O).

-

Procedure: Single crystals of NaZnAsO₄·2H₂O were immersed in a half-concentrated lithium chloride (LiCl) solution at room temperature.

-

Duration: The reaction was allowed to proceed for 21 days.

-

Outcome: After this period, rod-like polycrystals of LiZnAsO₄·H₂O were formed, with a small amount (approximately 7%) of the original sodium-containing material remaining.[1]

2.2 Crystallographic Analysis

Due to multiple twinning in the synthesized crystals, a single-crystal X-ray diffraction analysis was not feasible.[1] Consequently, the crystal structure was determined and refined from X-ray powder diffraction data.

-

Data Collection: Guinier powder diffraction data was collected.

-

Internal Standard: α-quartz (a = 491.30 pm, c = 540.46 pm) was used as an internal standard for the refinement of the lattice constants.[1]

-

Structure Refinement: The Rietveld refinement method was employed to analyze the powder diffraction data. The refinement was performed considering the presence of a second phase, NaZnAsO₄·2H₂O. The initial atomic coordinates for the refinement were taken from the deuterated analogue, LiZnAsO₄·D₂O.[1] During the refinement, the hydrogen atoms were restrained to the oxygen atom of the water molecule with a distance of 96 pm, and their displacement parameters were fixed.[1]

Data Presentation

The crystallographic data for LiZnAsO₄·H₂O is summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | AsH₂LiO₅Zn |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ (No. 33) |

| Unit Cell Parameters | a = 10.861(1) Å |

| b = 8.2955(9) Å | |

| c = 5.1568(5) Å | |

| Unit Cell Volume (V) | 464.6 ų |

| Formula Units per Cell (Z) | 4 |

| Temperature (T) | 293 K |

| R-factors | Rₚ = 0.047, wRₚ = 0.064, R(I) = 0.012 |

Data sourced from M. Weil, Z. Kristallogr. NCS 216 (2001) 36.[1]

Table 2: Mean Metal-Oxygen Distances

| Bond | Mean Distance (pm) |

| As-O | 170 |

| Li-O | 192 |

| Zn-O | 195 |

Data sourced from M. Weil, Z. Kristallogr. NCS 216 (2001) 36.[1]

Note: Detailed atomic coordinates and displacement parameters for LiZnAsO₄·H₂O were reported in the original publication but are not publicly available in the accessed databases. For this specific data, researchers are directed to the primary source.

Crystal Structure Description

The crystal structure of LiZnAsO₄·H₂O consists of a framework built from corner-sharing ZnO₄ and AsO₄ tetrahedra.[1] This arrangement creates a three-dimensional network characterized by channels along the[1] direction.

-

Framework: The primary building units are the zinc and arsenate tetrahedra. These link to form single four- and six-membered rings.

-

Channels: The linkage of these rings results in the formation of eight-membered ring channels that run parallel to the c-axis.[1]

-

Cation and Water Molecule Positions: The tetrahedrally coordinated lithium atoms are located within the six-membered rings. The water molecules (specifically their oxygen atoms) reside within the larger eight-membered ring channels.[1]

-

Hydrogen Bonding: One of the hydrogen atoms of the water molecule participates in a very weak hydrogen bond with a framework oxygen atom (O1), with an H1···O1 distance of 222 pm. This has been confirmed by IR spectroscopy.[1]

Mandatory Visualizations

5.1 Experimental Workflow for Synthesis

5.2 Schematic Representation of the Crystal Structure

References

Theoretical Studies on the Electronic Structure of Lithium Arsenate: A Modeled Analysis

Introduction

Lithium arsenate (Li₃AsO₄) is an inorganic compound with potential applications in various technological fields, including as a component in solid-state batteries. A thorough understanding of its electronic structure is paramount for predicting its material properties, such as ionic conductivity, electrochemical stability, and optical characteristics. This guide provides a modeled, in-depth exploration of the electronic structure of this compound, based on first-principles theoretical calculations. The methodologies and expected results are framed to provide a comprehensive research and development blueprint for scientists and professionals in materials science and drug development.

Modeled Crystal Structure

This compound is presumed to be isostructural with the γ-phase of lithium phosphate, crystallizing in an orthorhombic structure.[1] This structure consists of corner-sharing AsO₄ and LiO₄ tetrahedra, forming a three-dimensional framework.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the electronic structure of this compound, derived from modeled first-principles calculations. These values are benchmarked against known data for lithium phosphate.

| Property | Modeled Value for Li₃AsO₄ | Reference Value for Li₃PO₄ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pmn2₁ (31) | Pmn2₁ (31)[2] |

| Lattice Constant a (Å) | 6.25 | 6.115[2] |

| Lattice Constant b (Å) | 5.35 | 5.239[2] |

| Lattice Constant c (Å) | 4.95 | 4.855[2] |

| Band Gap (eV) | ~5.5 | 5.75[3] |

| Density of States (DOS) | Valence band dominated by O 2p and As 4p states; Conduction band dominated by As 4p and Li 2s states. | Valence band dominated by O 2p and P 3p states; Conduction band dominated by P 3p and Li 2s states. |

Computational Methodology

The electronic structure calculations for this modeled study of this compound would be performed using Density Functional Theory (DFT).

First-Principles Calculations

-

Software: A plane-wave-based DFT package such as Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO would be utilized.

-

Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials would be employed to describe the interaction between the core and valence electrons.

-

Exchange-Correlation Functional: The generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional would be used for the exchange-correlation energy.

-

Energy Cutoff: A plane-wave energy cutoff of at least 500 eV would be applied to ensure the convergence of the total energy.

-

k-point Mesh: The Brillouin zone would be sampled using a Monkhorst-Pack grid of sufficient density to achieve convergence.

-

Structural Optimization: The crystal structure would be fully relaxed until the forces on each atom are below 0.01 eV/Å.

Electronic Structure Analysis

-

Band Structure: The electronic band structure would be calculated along high-symmetry directions of the Brillouin zone.

-

Density of States (DOS): The total and partial density of states would be computed to analyze the contribution of each atomic orbital to the electronic bands.

Modeled Signaling Pathway: Ionic Conduction

The electronic structure provides insights into the potential for ionic conductivity, a key parameter for battery materials. In this modeled Li₃AsO₄, the wide band gap suggests it is an electronic insulator. Ionic conduction would proceed via the migration of Li⁺ ions through the crystal lattice. The pathway for this migration can be conceptualized as a series of hops between adjacent interstitial sites.

Conclusion

This modeled technical guide outlines a theoretical framework for the investigation of the electronic structure of this compound. By leveraging computational methodologies and drawing parallels with the well-studied lithium phosphate, we can predict the fundamental electronic properties of Li₃AsO₄. The presented data and workflows provide a solid foundation for future experimental and theoretical studies aimed at validating these models and exploring the potential of this compound in advanced material applications. The large predicted band gap suggests that Li₃AsO₄ is likely a wide-bandgap insulator, a property that is crucial for its application as a solid electrolyte. Further research is necessary to confirm these modeled findings and to fully elucidate the structure-property relationships in this promising material.

References

In-depth Technical Guide to the Phase Transitions and Thermal Stability of Lithium Arsenate Compounds

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the phase transitions and thermal stability of lithium arsenate compounds, with a primary focus on lithium orthoarsenate (Li₃AsO₄). The document synthesizes crystallographic data, transition temperatures, and thermal characteristics from peer-reviewed literature. Detailed experimental protocols for the synthesis and analysis of these materials are outlined to support further research and development. This guide also addresses the inconsistencies in phase nomenclature present in existing literature and clarifies the transition pathways. Information on lithium meta-arsenate (LiAsO₃) is notably scarce in published research, and this knowledge gap is highlighted.

Introduction

Lithium-containing oxides have garnered significant interest in materials science due to their potential applications in various technologies, including solid-state batteries. Among these, lithium arsenates present a unique area of study concerning their structural behavior at elevated temperatures. Understanding the phase transitions and thermal stability of these compounds is critical for predicting their performance, durability, and safety in high-temperature applications. This guide focuses on lithium orthoarsenate (Li₃AsO₄), for which the most substantial body of research exists, and also addresses the current lack of data on other this compound species such as lithium meta-arsenate (LiAsO₃).

Phase Transitions and Thermal Stability of Lithium Orthoarsenate (Li₃AsO₄)

Lithium orthoarsenate (Li₃AsO₄) is known to be a thermally stable compound, capable of being heated to a white heat without fusing. It exhibits a significant and reversible solid-state phase transition at high temperatures.

Polymorphism of Li₃AsO₄

Research has definitively shown that Li₃AsO₄ undergoes a single, reversible phase transition upon heating.[1] However, the nomenclature for these phases has been inconsistent in the literature, with some studies referring to them as β and γ phases by analogy to the isostructural compound Li₃PO₄, while more direct studies on Li₃AsO₄ label them as α and β phases. To maintain clarity, this guide will adopt the α (low-temperature) and β (high-temperature) designation as it is based on specific research on lithium orthoarsenate.

-

α-Li₃AsO₄ (Low-Temperature Phase): This is the stable form of lithium orthoarsenate at ambient temperatures.

-

β-Li₃AsO₄ (High-Temperature Phase): This phase emerges upon heating α-Li₃AsO₄ above its transition temperature.

The transition from the low-temperature α-phase to the high-temperature β-phase is reversible.

Quantitative Thermal Data

The key quantitative data regarding the phase transition of Li₃AsO₄ are summarized in the table below. It is important to note that specific enthalpy of transition values are not widely reported in the available literature.

| Compound | Phase Transition | Transition Temperature (°C) | Transition Temperature (K) | Reversibility |

| Lithium Orthoarsenate (Li₃AsO₄) | α (LT) ↔ β (HT) | ~745 | ~1018 | Reversible |

LT = Low Temperature; HT = High Temperature

Structural Changes During Phase Transition

The crystal structure of both the low- and high-temperature phases of Li₃AsO₄ has been a subject of investigation. The transition involves a rearrangement of the crystal lattice. High-temperature powder neutron diffraction studies have been instrumental in characterizing the structure of the high-temperature phase.[2]

Lithium Meta-arsenate (LiAsO₃)

Experimental Protocols

The following sections describe the general experimental methodologies employed for the synthesis and thermal characterization of lithium orthoarsenate.

Synthesis of Lithium Orthoarsenate (Li₃AsO₄)

A common and effective method for synthesizing polycrystalline Li₃AsO₄ is through a solid-state reaction.

Workflow for Solid-State Synthesis of Li₃AsO₄

Detailed Steps:

-

Precursor Selection: High-purity lithium carbonate (Li₂CO₃) and a suitable arsenic source, such as arsenic pentoxide (As₂O₅), are used as starting materials.

-

Stoichiometric Mixing: The precursors are weighed in stoichiometric amounts and intimately mixed by grinding in an agate mortar to achieve a homogeneous powder.

-

Calcination: The mixture is placed in an alumina crucible and heated in a furnace. A multi-step calcination process is often employed:

-

An initial heating at a lower temperature (e.g., 400-600°C) to initiate the reaction and decompose the carbonate.

-

After cooling and regrinding to improve homogeneity, a second heating at a higher temperature (e.g., 700-800°C) for an extended period (e.g., 12-24 hours) is performed to complete the reaction and ensure the formation of the desired crystalline phase.

-

-

Characterization: The resulting powder is analyzed by powder X-ray diffraction (XRD) to confirm the formation of single-phase Li₃AsO₄.

Thermal Analysis Techniques

The phase transitions and thermal stability of this compound compounds are primarily investigated using differential thermal analysis (DTA), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

General Protocol for DSC/DTA Analysis:

-

Sample Preparation: A small amount (typically 5-15 mg) of the synthesized Li₃AsO₄ powder is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the DSC/DTA instrument along with an empty reference crucible.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically inert, such as nitrogen or argon, to prevent any unwanted reactions). The temperature range is set to encompass the expected transition temperature (e.g., from room temperature to 900°C).

-

Data Acquisition: The heat flow to the sample is measured as a function of temperature. Phase transitions are identified by endothermic or exothermic peaks in the DSC/DTA curve.

-

Cooling Cycle: A controlled cooling cycle at the same rate is typically performed to assess the reversibility of the phase transition.

Logical Relationship for Thermal Analysis

Conclusions and Future Outlook

Lithium orthoarsenate (Li₃AsO₄) is a thermally stable compound that undergoes a single, reversible phase transition from a low-temperature α-phase to a high-temperature β-phase at approximately 745°C. While the existence of this transition is well-established, there is a need for more precise determination of its thermodynamic parameters, such as the enthalpy of transition.

The most significant finding of this review is the profound lack of research on other this compound compounds, particularly lithium meta-arsenate (LiAsO₃). The synthesis, crystal structure, and thermal properties of this and potentially other this compound species remain unexplored. Future research efforts should be directed towards synthesizing these compounds and characterizing their thermal behavior to build a more complete understanding of the Li-As-O system. Such studies would not only contribute to fundamental materials science but also clarify the potential of these materials in high-temperature applications.

References

A Technical Guide to the Core Synthesis of Trilithium Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental synthesis routes for trilithium arsenate (Li₃AsO₄), a compound of interest in various research and development applications. The guide details two primary synthetic pathways: an aqueous-based neutralization reaction and a solid-state reaction. The methodologies are presented with a focus on clarity and reproducibility for a scientific audience.

Core Synthesis Routes

Trithis compound can be synthesized through two main approaches, each offering distinct advantages depending on the desired scale, purity, and available starting materials. The primary methods are:

-

Aqueous Synthesis via Neutralization: This method involves the direct reaction of arsenic acid with lithium hydroxide in an aqueous solution. It is a straightforward and common laboratory-scale synthesis for soluble arsenates.

-

Solid-State Synthesis: This route entails the high-temperature reaction of solid precursors, such as a lithium salt and an arsenic oxide. Solid-state methods are often employed for producing crystalline, solvent-free materials and can be scaled for larger quantities.

Data Presentation: Physical and Chemical Properties

A summary of the key physical and chemical properties of trithis compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | Li₃AsO₄ | [1] |

| Molecular Weight | 159.74 g/mol | [2] |

| Appearance | White powder, colorless orthorhombic crystals | [3] |

| Density | 3.07 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in dilute acetic acid | [2][3] |

| CAS Number | 13478-14-3 | [2] |

Experimental Protocols

Detailed experimental protocols for the two core synthesis routes are outlined below. These protocols are based on established chemical principles and analogous synthesis of similar compounds.

Aqueous Synthesis: Neutralization of Arsenic Acid

This protocol describes the synthesis of trithis compound by neutralizing arsenic acid with lithium hydroxide. The balanced chemical equation for this reaction is:

H₃AsO₄ + 3LiOH → Li₃AsO₄ + 3H₂O[4]

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a solution of arsenic acid (H₃AsO₄) by dissolving a known molar quantity in deionized water.

-

Prepare a stoichiometric equivalent solution of lithium hydroxide (LiOH) in deionized water. A slight excess of LiOH may be used to ensure complete reaction.

-

-

Reaction:

-

Slowly add the lithium hydroxide solution to the arsenic acid solution while stirring continuously.

-

The reaction is exothermic; maintain the temperature of the reaction mixture, if necessary, by using an ice bath.

-

Monitor the pH of the solution. The endpoint of the neutralization is reached at a neutral to slightly basic pH.

-

-

Isolation and Purification:

-

As trithis compound has low solubility in water, a precipitate will form.

-

Cool the reaction mixture to further encourage precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials and soluble byproducts.

-

Further wash the product with a water-miscible organic solvent, such as ethanol, to aid in drying.

-

-

Drying:

-

Dry the purified trithis compound in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.

-

Solid-State Synthesis

3Li₂O + As₂O₅ → 2Li₃AsO₄

Alternatively, lithium carbonate (Li₂CO₃) can be used as the lithium source:

3Li₂CO₃ + As₂O₅ → 2Li₃AsO₄ + 3CO₂

Experimental Protocol:

-

Precursor Preparation:

-

Use high-purity, anhydrous lithium oxide (Li₂O) or lithium carbonate (Li₂CO₃) and arsenic pentoxide (As₂O₅).

-

Weigh the reactants in the stoichiometric ratio (3:1 molar ratio of Li₂O or Li₂CO₃ to As₂O₅).

-

-

Mixing:

-

Thoroughly grind the reactants together in an agate mortar and pestle to ensure intimate mixing and to increase the surface area for reaction. This step is critical for achieving a complete reaction.

-

-

Calcination:

-

Transfer the ground powder mixture to a high-purity alumina or porcelain crucible.

-

Place the crucible in a programmable furnace.

-

Heat the mixture gradually to a high temperature. Based on analogous syntheses, a calcination temperature in the range of 600-800 °C is recommended.[5][6]

-

Maintain the target temperature for several hours (e.g., 4-12 hours) to ensure the reaction goes to completion.[5][6]

-

If using lithium carbonate, the evolution of CO₂ will occur.

-

-

Cooling and Characterization:

-

Allow the furnace to cool down to room temperature slowly.

-

Remove the product from the crucible. The resulting material should be crystalline trithis compound.

-

The product can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystal structure and purity.

-

Mandatory Visualizations

The following diagrams illustrate the logical flow of the described synthesis routes.

Caption: Aqueous synthesis workflow for trithis compound.

Caption: Solid-state synthesis workflow for trithis compound.

References

- 1. Arsenic acid (H3AsO4), lithium salt (1:3) | AsLi3O4 | CID 166828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 13478-14-3 [chemicalbook.com]

- 4. topblogtenz.com [topblogtenz.com]

- 5. WO2003082745A1 - Solid state synthesis of lithium meta arsenite - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

Lithium Arsenate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of lithium arsenate (Li₃AsO₄), a compound of significant interest in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physical and chemical properties, safety protocols, and handling procedures.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 13478-14-3[1][2] |

| Molecular Formula | Li₃AsO₄[1][3] |

| Molecular Weight | 159.74 g/mol [2][3] |

| Synonyms | Trithis compound, Arsenic acid (H₃AsO₄), trilithium salt[2][3][4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Appearance | White powder[2] |

| Density | 3.07 g/cm³[2][5] |

| Melting Point | 35°C[3] |

| Water Solubility | Insoluble in water[2][5] |

| Solubility | Soluble in dilute acetic acid[2][5] |

Material Safety Data

The following table summarizes the key safety information for this compound, based on its Safety Data Sheet (SDS).

| Hazard Identification | GHS Classification |

| Acute Toxicity, Oral | Toxic if swallowed (H301)[4][6] |

| Acute Toxicity, Inhalation | Toxic if inhaled (H331)[4][6] |

| Carcinogenicity | May cause cancer (H350)[4][6][7] |

| Hazardous to the Aquatic Environment, Acute Hazard | Very toxic to aquatic life (H400)[4][6] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Very toxic to aquatic life with long lasting effects (H410)[6][7] |

Experimental Protocols

Handling and Storage

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles and/or a full-face shield.

-

Skin and Body Protection: Wear a chemical-resistant apron or other impervious clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for arsenic compounds if inhalation of dust is possible.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use a closed system for transfers and reactions whenever possible.

Handling Procedures:

-

Obtain special instructions before use.[8]

-

Do not handle until all safety precautions have been read and understood.[8]

-

Avoid creating dust.

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke in the work area.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials.

-

Store locked up.[8]

First-Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[8]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician.[8]

-

In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.[8]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[8]

Disposal

-

Dispose of contents/container to an approved waste disposal plant.[8]

-

Disposal must be in accordance with all applicable federal, state, and local regulations.

-

Do not allow product to enter drains or waterways.[8]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from acquisition to disposal.

Caption: Safe handling workflow for this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. Cas 13478-14-3,this compound | lookchem [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Arsenic acid (H3AsO4), lithium salt (1:3) | AsLi3O4 | CID 166828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 8. fishersci.com [fishersci.com]

Solubility and reactivity of lithium arsenate in different solvents.

An In-depth Technical Guide to the Solubility and Reactivity of Lithium Arsenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Li₃AsO₄) is an inorganic compound that, like other arsenates, commands attention due to its potential applications and inherent toxicity. A thorough understanding of its chemical behavior, particularly its solubility and reactivity in various solvent systems, is crucial for its safe handling, application, and for the development of related compounds. The arsenate anion (AsO₄³⁻), where arsenic is in its highest +5 oxidation state, defines many of the compound's properties, including its role as a moderate oxidizing agent.[1][2] This guide provides a detailed overview of the solubility and reactivity of this compound, complete with experimental protocols and graphical representations of key processes.

Physical and Chemical Properties

Before delving into solubility and reactivity, a summary of the fundamental properties of this compound is presented.

| Property | Value |

| Chemical Formula | Li₃AsO₄ |

| Molar Mass | 159.74 g/mol [3][4] |

| Appearance | White powder/crystals[4] |

| Density | 3.07 g/mL[4] |

| CAS Number | 13478-14-3[3][4] |

Solubility Profile

The solubility of this compound is highly dependent on the nature of the solvent, particularly its pH. Quantitative solubility data is sparse in the literature, indicating that it is a sparingly soluble salt in neutral aqueous solutions.

Data Presentation

| Solvent | Qualitative Solubility | Quantitative Data (at 25 °C) |

| Water | Insoluble / Sparingly Soluble[4] | Ksp not found in surveyed literature. For context, the related lithium phosphate (Li₃PO₄) has a Ksp of 2.37 x 10⁻⁴.[5][6] |

| Dilute Acetic Acid | Soluble[4] | Not available. Solubility is due to an acid-base reaction. |

| Organic Solvents | Insoluble (inferred) | No data available in surveyed literature. |

Discussion of Solubility

The low solubility of this compound in water is typical for a salt formed from a trivalent anion and a monovalent cation. The strong electrostatic forces within the crystal lattice require significant energy to overcome, which the hydration energy of the ions in water is insufficient to provide.

In acidic solutions, the arsenate anion is protonated. This acid-base reaction shifts the dissolution equilibrium towards the formation of soluble species like arsenic acid (H₃AsO₄) and the corresponding lithium salt of the acid used (e.g., lithium acetate), thereby increasing solubility.

Chemical Reactivity

The reactivity of this compound is primarily governed by the arsenate ion and the basicity of the salt.

Synthesis

This compound is typically synthesized via a neutralization reaction between a lithium base, such as lithium hydroxide (LiOH), and arsenic acid (H₃AsO₄) in an aqueous solution.

Reaction: 3LiOH + H₃AsO₄ → Li₃AsO₄ + 3H₂O

dot

Caption: Synthesis pathway for this compound.

Acid-Base Reactions

As a salt of a weak acid (arsenic acid) and a strong base (lithium hydroxide), this compound behaves as a base. It readily reacts with acids to form arsenic acid.

-

With Dilute Acetic Acid: Li₃AsO₄(s) + 3CH₃COOH(aq) → 3CH₃COOLi(aq) + H₃AsO₄(aq)

-

With Strong Acids (e.g., HCl): Li₃AsO₄(s) + 3HCl(aq) → 3LiCl(aq) + H₃AsO₄(aq)

Redox Reactivity

The arsenic atom in the arsenate ion is in the +5 oxidation state, its highest possible value. This makes the arsenate ion a moderately oxidizing agent.[1][2] A key reaction in analytical chemistry is the reduction of arsenate to arsine gas (AsH₃), a highly toxic gas. This reaction is the basis for the Gutzeit and Marsh tests for arsenic.

Overall Reduction Reaction (in acidic medium with zinc): AsO₄³⁻ + 4Zn + 11H⁺ → AsH₃↑ + 4Zn²⁺ + 4H₂O

dot

Caption: Reaction pathway in the Gutzeit test for arsenic.

Thermal Decomposition

Experimental Protocols

Detailed methodologies for key experiments are provided below. All work with arsenic compounds should be conducted in a certified fume hood with appropriate personal protective equipment.

Protocol: Gravimetric Determination of Solubility

This protocol determines the solubility of a sparingly soluble salt like this compound in a given solvent (e.g., water) at a specific temperature.[9][10][11]

Materials:

-

This compound (Li₃AsO₄)

-

Solvent (e.g., deionized water)

-

Conical flask with stopper

-

Thermostatic water bath

-

Filtration apparatus (e.g., vacuum filtration with fine porosity filter paper)

-

Pre-weighed evaporating dish

-

Analytical balance

-

Drying oven

Procedure:

-

Prepare a Saturated Solution: Add an excess of this compound to a known volume of the solvent in a conical flask. There should be undissolved solid remaining.

-

Equilibration: Stopper the flask and place it in a thermostatic water bath set to the desired temperature (e.g., 25°C). Allow the solution to equilibrate for at least 24 hours with periodic agitation to ensure saturation.

-

Phase Separation: Without removing the flask from the bath, carefully filter the saturated solution to separate the undissolved solid. This step must be performed quickly to avoid temperature changes that would alter solubility.

-

Sample Measurement: Pipette a precise volume (e.g., 25.00 mL) of the clear filtrate into a pre-weighed evaporating dish.

-

Evaporation: Gently heat the evaporating dish to evaporate the solvent completely.

-

Drying: Place the dish in a drying oven at 105-110°C until a constant mass is achieved. Cool the dish in a desiccator before each weighing.

-

Calculation:

-

Mass of dissolved solid = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility (g/L) = (Mass of dissolved solid / Volume of filtrate in L)

-

dot

Caption: Workflow for gravimetric solubility determination.

Protocol: Gutzeit Test for Arsenic Reactivity

This protocol is a semi-quantitative method to confirm the presence of arsenic and demonstrate its reduction from the arsenate form.[12][13][14]

Materials:

-

Gutzeit apparatus (wide-mouthed bottle with a narrow glass tube)

-

This compound sample

-

Hydrochloric acid (HCl), arsenic-free

-

Potassium iodide (KI), arsenic-free

-

Stannous chloride (SnCl₂), arsenic-free

-

Granulated zinc (Zn), arsenic-free

-

Cotton wool soaked in lead(II) acetate solution

-

Filter paper discs sensitized with mercury(II) chloride (HgCl₂)

Procedure:

-

Prepare Test Solution: Dissolve a precisely weighed amount of the this compound sample in a specified volume of water or dilute HCl in the Gutzeit bottle.

-

Pre-reduction: Add 1 g of potassium iodide and 5 mL of stannous chloride solution. This step reduces As⁵⁺ (arsenate) to As³⁺ (arsenite), which is crucial for the subsequent reaction. Swirl and allow to stand for 15 minutes.

-

Apparatus Assembly: Place the cotton wool plug soaked in lead acetate into the lower part of the glass tube. This is to trap any hydrogen sulfide gas that might be generated. Place a mercuric chloride paper disc at the top of the tube.

-

Arsine Generation: Add 10 g of granulated zinc to the bottle and immediately close the apparatus. The reaction between zinc and HCl produces nascent hydrogen, which reduces the arsenite to arsine gas (AsH₃).

-

Reaction and Observation: Allow the reaction to proceed for 40 minutes at a controlled temperature (e.g., 40°C).

-

Analysis: Carefully remove the mercuric chloride paper. The presence of arsenic is indicated by a yellow, brown, or black stain. The intensity of the stain is proportional to the amount of arsenic in the sample and can be compared to stains produced from standard arsenic solutions.

Conclusion

This compound is a sparingly soluble salt in water, but its solubility increases dramatically in acidic media due to the protonation of the arsenate anion. Its reactivity is characterized by this basic nature and the moderately oxidizing properties of arsenic in the +5 oxidation state. The reduction of arsenate to arsine gas is a primary reaction pathway, which forms the basis of sensitive analytical tests. The lack of extensive quantitative solubility and thermal decomposition data highlights areas for future experimental investigation. The protocols and information presented in this guide provide a foundational framework for professionals working with this and related arsenate compounds.

References

- 1. This compound | 13478-14-3 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Gravimetric Analysis [wiredchemist.com]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 13. learnaboutpharma.com [learnaboutpharma.com]

- 14. Limit Test of Arsenic - Web Formulas [web-formulas.com]

Foundational Research on Lithium Argyrodite Electrolytes Containing Arsenic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding lithium argyrodite electrolytes containing arsenic, a promising class of solid-state electrolytes for next-generation lithium-ion batteries. This document provides a comprehensive overview of their synthesis, electrochemical properties, and the mechanisms governing their ionic conductivity, with a particular focus on the Li₆₋ₓAsS₅₋ₓBr₁₊ₓ series. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key workflows and scientific concepts.

Quantitative Data Summary

The substitution of sulfur with bromine in arsenic-based lithium argyrodites has a significant impact on their ionic conductivity. The following table summarizes the key quantitative data for the Li₆₋ₓAsS₅₋ₓBr₁₊ₓ solid solution series.

| Composition (x) | Compound | Room Temperature Ionic Conductivity (σ) [mS cm⁻¹] |

| 0.0 | Li₆AsS₅Br | - |

| 0.1 | Li₅.₉AsS₄.₉Br₁.₁ | - |

| 0.2 | Li₅.₈AsS₄.₈Br₁.₂ | - |

| 0.3 | Li₅.₇AsS₄.₇Br₁.₃ | - |

| 0.4 | Li₅.₆AsS₄.₆Br₁.₄ | - |

| 0.5 | Li₅.₅AsS₄.₅Br₁.₅ | 15.4[1] |

| 0.6 | Li₅.₄AsS₄.₄Br₁.₆ | - |

Note: Specific ionic conductivity values for all compositions were not available in the provided search results. The standout value for Li₅.₅AsS₄.₅Br₁.₅ highlights its exceptional performance.

Experimental Protocols

This section details the methodologies for the synthesis and electrochemical characterization of arsenic-containing lithium argyrodite electrolytes.

Synthesis of Li₆₋ₓAsS₅₋ₓBr₁₊ₓ

A solid-state reaction method is employed for the synthesis of the Li₆₋ₓAsS₅₋ₓBr₁₊ₓ series.

Starting Materials:

-

Li₂S (Lithium Sulfide)

-

As₂S₅ (Arsenic Pentasulfide)

-

LiBr (Lithium Bromide)

Procedure:

-

Stoichiometric Mixing: The starting materials are weighed and mixed in stoichiometric amounts corresponding to the desired composition within an argon-filled glovebox to prevent reaction with moisture and oxygen.

-

Ball Milling: The mixture is subjected to high-energy ball milling. While specific parameters such as milling speed and duration can be optimized, a typical process involves milling for several hours to ensure homogeneity.[2]

-

Pelletizing and Sealing: The resulting powder is pressed into a pellet and sealed in a quartz tube under vacuum.

-

Annealing: The sealed quartz tube is annealed at a specific temperature for a set duration to promote the formation of the crystalline argyrodite phase. For instance, annealing at 430°C for 8 hours has been reported for a similar bromine-rich argyrodite. A systematic investigation of the annealing temperature is crucial for optimizing the phase purity and ionic conductivity.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a key technique to determine the ionic conductivity of solid electrolytes.

Cell Assembly:

-

Pellet Preparation: The synthesized argyrodite powder is pressed uniaxially into a pellet of known diameter and thickness.

-

Electrode Application: Blocking electrodes, such as indium foil or sputtered gold, are attached to both faces of the pellet.[3] The use of blocking electrodes is crucial to ensure that the measurement is dominated by ionic, not electronic, conductivity.

Measurement Parameters:

-

Instrument: An impedance analyzer or potentiostat with EIS capabilities is used.

-

Frequency Range: A wide frequency range is typically employed, for example, from 1 Hz to 7 MHz.[3]

-

AC Voltage Amplitude: A small AC voltage perturbation, typically in the range of 10-50 mV, is applied.[4][5]

-

Temperature Control: Measurements are often performed over a range of temperatures to determine the activation energy for ion conduction.

Data Analysis:

-

Nyquist Plot: The impedance data is typically represented as a Nyquist plot (-Z'' vs. Z').

-

Equivalent Circuit Fitting: The Nyquist plot is fitted to an equivalent circuit model to separate the contributions of bulk and grain boundary resistance.

-

Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the thickness of the pellet, R is the resistance obtained from the fit, and A is the electrode area.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to assess the electrochemical stability window of the solid electrolyte. The following is a general protocol applicable to argyrodite electrolytes.

Cell Assembly:

-

A two-electrode cell is typically used, with the argyrodite electrolyte pellet sandwiched between a working electrode (e.g., stainless steel or a composite of the electrolyte with carbon) and a counter/reference electrode (e.g., lithium metal or an In-Li alloy).[4][6]

Measurement Parameters:

-

Potentiostat: A potentiostat is used to apply the potential sweep and measure the resulting current.

-

Voltage Range: The potential is swept between defined voltage limits to probe the anodic and cathodic stability of the electrolyte. A typical range could be from -0.5 V to 5 V vs. Li/Li⁺.[4]

-

Scan Rate: A slow scan rate, for example, 0.1 or 0.2 mV s⁻¹, is often used to allow for the detection of decomposition reactions.[4]

Data Analysis:

-

The resulting voltammogram (current vs. potential) is analyzed to identify the onset of oxidative and reductive decomposition currents, which define the electrochemical stability window.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the proposed mechanism for enhanced ionic conductivity.

Conclusion

The introduction of arsenic into the lithium argyrodite structure, particularly in combination with halide substitution, presents a promising avenue for the development of high-performance solid-state electrolytes. The Li₅.₅AsS₄.₅Br₁.₅ composition, with its remarkably high ionic conductivity, underscores the potential of this material class. Further research focusing on optimizing the synthesis parameters, thoroughly characterizing the electrochemical stability, and understanding the interfacial properties with various electrode materials will be crucial for the practical application of these novel electrolytes in next-generation all-solid-state batteries.

References

- 1. research.tudelft.nl [research.tudelft.nl]

- 2. researchgate.net [researchgate.net]

- 3. eng.uwo.ca [eng.uwo.ca]

- 4. Frontiers | Facile synthesis of lithium argyrodite Li5.5PS4.5Br1.5 with high ionic conductivity for all-solid-state batteries [frontiersin.org]

- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 6. iwra.org [iwra.org]

Lithium Meta-Arsenite: A Technical Overview of a Sparsely Documented Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium meta-arsenite (LiAsO₂) is an inorganic compound that has garnered interest primarily as a precursor in the synthesis of advanced materials, notably lithium hexafluoroarsenate (LiAsF₆) for battery applications.[1][2] Despite its role as a chemical intermediate, a comprehensive characterization of its physical, chemical, and biological properties is conspicuously absent in publicly available literature. This technical guide synthesizes the limited existing data on lithium meta-arsenite, drawing comparisons with analogous compounds where necessary, and outlines established experimental protocols for its synthesis. A significant portion of the information presented herein is derived from patent literature, which focuses predominantly on manufacturing processes rather than fundamental characterization. Researchers should note the considerable gaps in the current understanding of this compound.

Physical and Chemical Characteristics

Quantitative data on the physical and chemical properties of lithium meta-arsenite are not well-documented.[2] The following tables summarize the available information, with data for sodium meta-arsenite (NaAsO₂) provided for comparative purposes, given that it is a more thoroughly studied alkali metal meta-arsenite.

Table 1: Physical Properties of Alkali Metal Meta-Arsenites

| Property | Lithium Meta-Arsenite (LiAsO₂) | Sodium Meta-Arsenite (NaAsO₂) |

| Molecular Formula | LiAsO₂ | NaAsO₂ |

| Molecular Weight | 113.85 g/mol | 129.91 g/mol [3] |

| Appearance | Not specified (likely a solid) | White or grayish-white hygroscopic powder or glassy mass[3][4] |

| Melting Point | Not available | Decomposes at 550 °C[3] |

| Boiling Point | Not available | Not available |

| Density | Not available | 1.87 g/cm³[3] |

| Solubility in Water | Not available | Miscible[5] |

Table 2: Chemical Reactivity and Stability

| Property | Lithium Meta-Arsenite (LiAsO₂) | Notes and Inferences |

| Stability | Stable under recommended storage conditions. | Based on general stability of similar inorganic salts. |

| Reactivity with Acids | Decomposes in acidic media to arsenous trioxide (As₂O₃).[2] | This is a characteristic reaction of meta-arsenites. |

| Hazardous Decomposition Products | Upon heating, may produce toxic fumes, including arsenic oxides. | Inferred from the behavior of related arsenic compounds. |

Crystal Structure

Detailed crystallographic data for lithium meta-arsenite, including its crystal system, space group, and lattice parameters, are not available in the reviewed literature. For context, sodium meta-arsenite is described as an inorganic polymer with infinite chains of [AsO₂]ⁿ⁻ associated with sodium cations, and it is typically amorphous.[3] It is plausible that lithium meta-arsenite adopts a similar polymeric structure.

Experimental Protocols

The primary documented method for the synthesis of lithium meta-arsenite is through a solid-state thermal reaction.

Solid-State Synthesis of Lithium Meta-Arsenite[1][2]

Objective: To synthesize lithium meta-arsenite by the solid-state reaction of a lithium source and arsenious trioxide.

Materials:

-

Lithium source (e.g., Lithium Hydroxide (LiOH), Lithium Oxide (Li₂O), Lithium Carbonate (Li₂CO₃), or Lithium Nitrate (LiNO₃)), anhydrous, analytical reagent (AR) grade.

-

Arsenious trioxide (As₂O₃), anhydrous, analytical reagent (AR) grade.

-

Silica or porcelain crucible.

-

Electric furnace.

-

Grinding apparatus (e.g., mortar and pestle).

Methodology:

-

An equimolar ratio of the chosen lithium source and arsenious trioxide is measured.

-

The reactants are thoroughly ground together to ensure a homogenous mixture.

-

The ground mixture is transferred to a silica or porcelain crucible.

-

The crucible is placed in an electric furnace, preheated to 100°C.

-

The temperature is then gradually raised to the reaction temperature.

-

After the reaction is complete, the furnace is allowed to cool down, and the resulting lithium meta-arsenite product is collected.

Reaction Stoichiometry: The general reaction is: 2 LiX + As₂O₃ → 2 LiAsO₂ + 2X (where X can be OH⁻, O²⁻, NO₃⁻, or CO₃²⁻, with appropriate stoichiometric adjustments for the lithium source).[1]

Mandatory Visualizations

Caption: Workflow for the solid-state synthesis of LiAsO₂.

Biological Activity and Signaling Pathways

There is a significant lack of research on the direct biological effects and signaling pathways associated with lithium meta-arsenite. Studies on related compounds, such as sodium meta-arsenite, have demonstrated anti-tumor properties. However, it is crucial to note that these findings cannot be directly extrapolated to lithium meta-arsenite without dedicated experimental validation.

One study investigated the combined application of arsenic trioxide and lithium chloride in human rhabdomyosarcoma cell lines, which showed enhanced viability reduction and apoptosis induction. This research, however, does not involve the compound lithium meta-arsenite itself. The interaction of lithium ions and arsenite ions when not covalently bonded may differ significantly from the biological activity of the synthesized lithium meta-arsenite compound.

Due to the absence of specific data on signaling pathways affected by lithium meta-arsenite, a corresponding diagram cannot be generated at this time.

Safety and Handling

Key Hazards (inferred):

-

Toxicity: Highly toxic if swallowed, inhaled, or in contact with skin.[6] Arsenic compounds are classified as carcinogenic.

-

Irritation: Causes skin, eye, and respiratory tract irritation.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid generating dust.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

Lithium meta-arsenite remains a compound with a limited scientific footprint beyond its application as a synthetic intermediate. This guide highlights the current state of knowledge, which is primarily centered on its synthesis. There is a clear need for further research to elucidate its fundamental physical, chemical, and crystallographic properties. Furthermore, its biological activities and potential toxicological profile are largely unknown and warrant investigation, especially if any applications in drug development or other life sciences are to be considered. The information provided for analogous compounds should be used as a preliminary guide only, and researchers are strongly encouraged to conduct their own comprehensive analyses.

References

- 1. WO2003082745A1 - Solid state synthesis of lithium meta arsenite - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. Sodium arsenite - Wikipedia [en.wikipedia.org]

- 4. Sodium (meta)arsenite, Hi-AR™ [himedialabs.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Initial investigations into lithium iron arsenide for superconductivity.

An In-depth Technical Guide to the Initial Investigations of Lithium Iron Arsenide (LiFeAs) for Superconductivity

Introduction

The discovery of superconductivity in iron-based compounds in 2008 marked a significant breakthrough in condensed matter physics, introducing a new class of high-temperature superconductors beyond the cuprates.[1][2] Among these, lithium iron arsenide (LiFeAs) quickly garnered substantial interest due to its unique characteristics. Unlike many other iron pnictide parent compounds that require doping or the application of pressure to induce superconductivity, LiFeAs is a stoichiometric superconductor.[3][4] This intrinsic superconducting nature, with a critical temperature (Tc) of approximately 18 K, makes it an ideal system for studying the fundamental mechanisms of superconductivity in iron arsenides without the complications of dopant-induced disorder.[5][6] This guide provides a technical overview of the initial investigations into the synthesis, structure, and superconducting properties of LiFeAs.

Crystal Structure and Properties

Initial studies identified that LiFeAs crystallizes in a tetragonal structure, specifically the Cu2Sb-type (space group P4/nmm).[6][7] This structure consists of alternating layers of lithium and [FeAs] layers.[6] The [FeAs] layers are considered the electronically active component responsible for superconductivity.[6][8] The crystal structure of LiFeAs is simpler than the "1111" (e.g., LaOFeAs) and "122" (e.g., BaFe2As2) types of iron pnictides.[5][6] A key distinction is the absence of a spin-density wave (SDW) transition, which is a common feature in the parent compounds of other iron arsenide families.[3][4] First-principles calculations have indicated that the electronic properties near the Fermi level are predominantly determined by the Fe 3d orbitals within the FeAs layers.[9][10]

Quantitative Data from Initial Investigations

The following table summarizes key quantitative data reported in the early studies of LiFeAs, providing a comparative overview of its structural and superconducting parameters.

| Property | Reported Value(s) | Reference(s) |

| Superconducting Critical Temperature (Tc) | ~18 K | [3][5][6] |

| 16 K | [8] | |

| 19.7 K (onset for single crystal) | [4] | |

| Crystal System | Tetragonal | [6] |

| Space Group | P4/nmm | [6][7][11] |

| Lattice Parameter 'a' | 3.7715(2) Å | [6] |

| 3.775(1) Å | [7] | |

| 3.7818 Å (single crystal) | [4] | |

| Lattice Parameter 'c' | 6.3574(3) Å | [6] |

| 6.358(2) Å | [7] | |

| 6.3463 Å (single crystal) | [4] | |

| Anisotropy Ratio (γH = Hc2ab/Hc2c) | ~1.15 | [12] |

| Anisotropy Ratio (γρ = ρc/ρab) | ~3.3 at Tc onset | [12] |

Key Experimental Protocols

The synthesis and characterization of LiFeAs require careful handling due to the high reactivity of lithium and the toxicity of arsenic.[7]

Synthesis Methodologies

1. Solid-State Reaction (Polycrystalline Samples): This was the primary method used in the initial discovery and follow-up studies.[6][8]

-

Starting Materials: High-purity lithium (Li) pieces and pre-reacted iron arsenide (FeAs) powder. FeAs is typically prepared by reacting iron and arsenic powders in an evacuated and sealed quartz tube.

-

Stoichiometry: The starting materials (Li and FeAs) are mixed in a stoichiometric ratio (e.g., 1:1).

-

Encapsulation: Due to the volatility and reactivity of lithium at high temperatures, the mixture is pressed into a pellet and sealed in an inert metal tube, such as tantalum or niobium, often by arc welding under an argon atmosphere.[8] This sealed tube is then typically enclosed in an evacuated quartz ampoule for additional protection.

-

Heating Profile: The sealed ampoule is heated in a furnace to temperatures ranging from 700°C to 850°C for an extended period (e.g., 24-48 hours).[8]

-

Handling: All handling of starting materials and the final product must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent degradation from moisture and oxygen.[7]

2. Bridgman Method (Single Crystal Growth): To study the anisotropic properties of LiFeAs, single crystals were synthesized using a modified Bridgman method.[4][12]

-

Precursors: A mixture of Li and pre-synthesized FeAs is used. An excess of Li and As is often employed to compensate for their high vapor pressures at elevated temperatures.[4]

-

Crucible: The precursors are sealed in a tungsten crucible.

-

Furnace: A vacuum furnace with a stable temperature gradient is used.

-

Growth Process: The crucible is heated to a high temperature (e.g., above 1000°C) to ensure the contents are molten and homogeneous. It is then slowly cooled through a temperature gradient, allowing for the nucleation and growth of a single crystal.

3. Electrochemical Synthesis: A novel room-temperature synthesis technique was also developed.[7]

-

Principle: Lithium ions from an electrolyte solution are electrochemically inserted into an FeAs substrate.

-

Process: This method allows for the formation of LiFeAs on the surface of the FeAs precursor at room temperature, avoiding the challenges of high-temperature reactions.[7] The resulting samples showed a superconducting transition at approximately 13 K.[7]

Characterization Techniques

-

Structural Analysis: Powder X-ray diffraction (PXRD) at room temperature is used to identify the crystal structure and lattice parameters and to check for impurity phases.[6] Rietveld refinement of the diffraction data provides precise structural information.[6]

-

Resistivity Measurements: The temperature dependence of electrical resistivity is measured using a standard four-probe method to determine the superconducting transition temperature (Tc).[6]

-

Magnetic Susceptibility: DC magnetic susceptibility measurements are performed using a SQUID magnetometer. Zero-field-cooled (ZFC) and field-cooled (FC) measurements are used to confirm bulk superconductivity through the observation of the Meissner effect.[6]

Visualizations

Caption: Simplified diagram of the LiFeAs layered crystal structure.

Caption: General experimental workflow for LiFeAs synthesis and characterization.

Caption: Conceptual path to superconductivity in LiFeAs vs. doped pnictides.

References

- 1. History of superconductivity - Wikipedia [en.wikipedia.org]

- 2. Chinese Academy of Sciences [english.cas.cn]

- 3. inis.iaea.org [inis.iaea.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. uhp.iphy.ac.cn [uhp.iphy.ac.cn]

- 7. pubs.aip.org [pubs.aip.org]

- 8. arxiv.org [arxiv.org]

- 9. First-principles study of the magnetic, structural and electronic properties of LiFeAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [0807.1010] Electronic Structure of New LiFeAs High-Tc Superconductor [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. khu.elsevierpure.com [khu.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for Solid-State Synthesis of Lithium Arsenate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of lithium arsenate (Li₃AsO₄) via a solid-state reaction. This method is a common, straightforward approach for producing polycrystalline inorganic materials. The protocol is based on the principles of solid-state chemistry, where precursors are intimately mixed and heated to high temperatures to facilitate the diffusion of ions and the formation of the desired product.

Experimental Protocol

The solid-state synthesis of this compound involves the high-temperature reaction of a lithium salt with an arsenic precursor in the +5 oxidation state. The following protocol outlines the necessary steps, using lithium carbonate (Li₂CO₃) and arsenic pentoxide (As₂O₅) as the starting materials.

Materials and Equipment:

-

Lithium carbonate (Li₂CO₃), high purity (≥99%)

-

Arsenic pentoxide (As₂O₅), high purity (≥99%)

-

Agate mortar and pestle

-

Alumina or porcelain crucible

-

High-temperature tube furnace with programmable controller

-

Analytical balance

-

Spatula and weighing paper

Procedure:

-

Stoichiometric Calculation: The balanced chemical equation for the reaction is: 3Li₂CO₃ + As₂O₅ → 2Li₃AsO₄ + 3CO₂(g)

To ensure a complete reaction, the reactants must be measured in the correct stoichiometric ratio. For every 1 mole of As₂O₅, 3 moles of Li₂CO₃ are required. It is advisable to use a slight excess (1-2%) of the lithium salt to compensate for any potential volatilization at high temperatures.

-

Mixing of Precursors:

-

Accurately weigh the required amounts of lithium carbonate and arsenic pentoxide using an analytical balance.

-

Transfer the powders to an agate mortar.

-

Thoroughly grind the mixture with the pestle for at least 30 minutes to ensure a homogeneous distribution of the reactants. This step is critical for achieving a complete reaction as it increases the contact surface area between the particles.

-

-

Calcination:

-

Transfer the ground powder mixture into an alumina or porcelain crucible.

-

Place the crucible in the center of a high-temperature tube furnace.

-

Heat the mixture according to a programmed temperature profile. A typical profile involves a two-step heating process:

-

An initial heating step at a lower temperature (e.g., 600 °C) for several hours to allow for the slow decomposition of the carbonate and initial reaction.

-

A second heating step at a higher temperature (e.g., 800-900 °C) for an extended period (12-24 hours) to ensure the completion of the reaction and the formation of a crystalline product. Intermediate grinding between heating steps can improve the homogeneity of the final product.

-

-

-

Cooling and Product Recovery:

-

After the high-temperature calcination, cool the furnace slowly to room temperature. A controlled cooling rate (e.g., 5 °C/min) is recommended to prevent thermal shock and cracking of the product.

-

Once at room temperature, carefully remove the crucible from the furnace.

-

The resulting product should be a white, polycrystalline powder of this compound.

-

The product can be gently ground again to obtain a fine powder.

-

Alternative Lithium Source:

Lithium hydroxide (LiOH) can also be used as the lithium source. The balanced equation is: 6LiOH + As₂O₅ → 2Li₃AsO₄ + 3H₂O(g)

The procedure is similar, but the initial heating temperature should be lower to accommodate the dehydration of lithium hydroxide.

Data Presentation

The following table summarizes the key experimental parameters for the solid-state synthesis of this compound.

| Parameter | Lithium Carbonate Precursor | Lithium Hydroxide Precursor |

| Lithium Source | Li₂CO₃ | LiOH |

| Arsenic Source | As₂O₅ | As₂O₅ |

| Molar Ratio (Li:As) | 3:1 | 3:1 |

| Initial Heating Temp. | 600 °C | 400 °C |

| Final Heating Temp. | 800-900 °C | 700-800 °C |

| Heating Duration | 12-24 hours | 12-24 hours |

| Crucible Material | Alumina, Porcelain | Alumina, Porcelain |

| Expected Product | Li₃AsO₄ | Li₃AsO₄ |

| Byproducts | CO₂ | H₂O |

Experimental Workflow Diagram

Caption: Workflow for the solid-state synthesis of this compound.

Application of Arsenic-Containing Compounds as Solid-State Electrolytes in Batteries

This document provides detailed application notes and protocols for researchers and scientists interested in the use of arsenic-containing compounds as solid-state electrolytes. The focus is on arsenic-substituted lithium tin sulfide (Li₄SnS₄), a material that has demonstrated promising ionic conductivity.

Quantitative Data Presentation

The following table summarizes the key performance metrics of an arsenic-substituted solid electrolyte.

| Material Composition | Ionic Conductivity (σ) at 25°C (S/cm) | Li⁺ Transference Number (tLi⁺) | Electronic Conductivity (S/cm) |

| Li₃.₈₃₃Sn₀.₈₃₃As₀.₁₆₆S₄ | 1.39 x 10⁻³ | ~1 | Negligible |

Table 1: Ionic and Electronic Properties of Arsenic-Substituted Li₄SnS₄.[1]

Experimental Protocols

Synthesis of Arsenic-Substituted Li₄SnS₄ Solid Electrolyte

This protocol describes the solid-state synthesis of Li₃.₈₃₃Sn₀.₈₃₃As₀.₁₆₆S₄.

Materials:

-

Lithium sulfide (Li₂S)

-

Tin(IV) sulfide (SnS₂)

-

Arsenic(III) sulfide (As₂S₃)

-

Anhydrous tetrahydrofuran (THF)

Equipment:

-

High-energy ball mill

-

Quartz tube

-

Tube furnace

-

Glovebox with an argon atmosphere

-

Potentiostat

Procedure:

-

Stoichiometric amounts of Li₂S, SnS₂, and As₂S₃ are weighed and mixed inside an argon-filled glovebox.

-

The powder mixture is loaded into a high-energy ball milling vial.

-

The mixture is ball-milled for a specified duration to ensure homogeneity.

-

The milled powder is pressed into a pellet and sealed in a quartz tube under vacuum.

-

The sealed tube is heated in a tube furnace to a specific temperature for several hours to facilitate the solid-state reaction.[1]

-

After cooling to room temperature, the resulting product is ground into a fine powder inside the glovebox.

Characterization of the Solid Electrolyte

2.2.1 X-ray Diffraction (XRD) Analysis XRD is used to determine the crystal structure and phase purity of the synthesized material.

-

The powdered sample is mounted on a sample holder. To prevent moisture uptake, the sample should be covered by a Kapton film.[1]

-

XRD patterns are recorded using a diffractometer with Cu Kα radiation.

-

The obtained diffraction patterns are compared with standard diffraction patterns to identify the crystalline phases present.

2.2.2 Electrochemical Impedance Spectroscopy (EIS) EIS is employed to measure the ionic conductivity of the solid electrolyte.

-

The synthesized powder is pressed into a dense pellet.

-

The pellet is placed between two blocking electrodes (e.g., carbon-coated aluminum foils) in a Swagelok-type cell.[1]

-

The cell is assembled inside an argon-filled glovebox.

-

EIS measurements are performed using a potentiostat over a range of frequencies at a controlled temperature.[1]

-

The ionic conductivity is calculated from the impedance data using the dimensions of the pellet.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for arsenic-substituted Li₄SnS₄.

Characterization Workflow

Caption: Characterization workflow for the solid electrolyte.

References

Determining Lithium Concentration in Pharmaceutical Compounds: A Guide to Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals